![molecular formula C9H13NO4 B1529598 7-Oxo-3-oxa-9-aza-bicyclo[3.3.1]nonane-1-carboxylic acid methyl ester CAS No. 1403767-30-5](/img/structure/B1529598.png)
7-Oxo-3-oxa-9-aza-bicyclo[3.3.1]nonane-1-carboxylic acid methyl ester
Overview
Description
“7-Oxo-3-oxa-9-aza-bicyclo[3.3.1]nonane-1-carboxylic acid methyl ester” is an organic compound . It contains a total of 28 bonds, including 15 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 2 six-membered rings, 1 eight-membered ring, 1 ester (aliphatic), 1 ketone (aliphatic), 1 secondary amine (aliphatic), and 1 ether (aliphatic) .
Molecular Structure Analysis
The molecular structure of “7-Oxo-3-oxa-9-aza-bicyclo[3.3.1]nonane-1-carboxylic acid methyl ester” is characterized by its bicyclic framework, which includes two six-membered rings and one eight-membered ring . It also contains functional groups such as an ester, a ketone, a secondary amine, and an ether .Physical And Chemical Properties Analysis
The physical form of this compound is a white to yellow solid . It has a molecular weight of 199.21 . It is soluble in some polar organic solvents, such as chloroform, methanol, and dichloromethane, but insoluble in water .Scientific Research Applications
Synthesis and Structural Analysis
Research into bicyclic and tricyclic compounds, such as those structurally related to 7-Oxo-3-oxa-9-aza-bicyclo[3.3.1]nonane-1-carboxylic acid methyl ester, focuses on their synthesis and structural analysis. For instance, studies have developed stereocontrolled synthesis methods for dipeptide mimetics, offering insights into the preparation of these complex molecules in various stereoisomers (J. Mulzer, Frank Schülzchen, & J. Bats, 2000). Similarly, concise syntheses of bridged morpholines have been described, starting from furan-2,5-dicarboxylic acid, highlighting practical approaches to bicyclic compound synthesis (A. Zaytsev et al., 2016).
Peptidomimetic Applications
Compounds with bicyclic structures serve as rigid dipeptide mimetics, playing crucial roles in peptide-based drug discovery. They are utilized for structure-activity studies, offering a foundation for the development of novel pharmaceuticals. For example, research into the synthesis of 4-aryl indolizidin-9-one amino acids by conjugate addition to a common alpha,omega-diaminoazelate enone intermediate demonstrates the utility of these compounds in mimicking dipeptides and exploring conformation-activity relationships (J. Cluzeau & W. Lubell, 2004).
Catalytic and Enantioselective Applications
Bicyclic compounds are also investigated for their potential in catalytic and enantioselective processes. Research into chiral 2-endo-substituted 9-oxabispidines and their application in the enantioselective oxidation of secondary alcohols highlights the versatility of these compounds as chiral ligands in catalytic processes, achieving good to excellent selectivity factors (M. Breuning et al., 2009).
Novel Synthetic Routes and Drug Discovery
Innovative synthetic routes for constructing bicyclic and tricyclic structures provide a pathway to novel drug discovery. Efficient syntheses of constrained peptidomimetics from pyroglutamic acid, for instance, underline the importance of these compounds in medicinal chemistry and drug design (P. Mandal et al., 2005).
Safety And Hazards
The compound is associated with certain hazards. It has been assigned the hazard statements H302, H315, and H319 , indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if on skin or hair, remove/take off immediately all contaminated clothing and rinse skin with water/shower (P302+P352) .
properties
IUPAC Name |
methyl 7-oxo-3-oxa-9-azabicyclo[3.3.1]nonane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4/c1-13-8(12)9-3-7(11)2-6(10-9)4-14-5-9/h6,10H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWGPOWQQXTCNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC(=O)CC(N1)COC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Oxo-3-oxa-9-aza-bicyclo[3.3.1]nonane-1-carboxylic acid methyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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